Clinical Efficacy of Dietor (Indanorex) Versus Metformin in Reactive Hypoglycemia Management
In a direct head-to-head clinical comparison, Indanorex (Dietor) demonstrated efficacy in reducing reactive hypoglycemic episodes comparable to metformin over a 3-month treatment period in 19 patients with idiopathic reactive hypoglycemia [1].
| Evidence Dimension | Reduction in hypoglycemic episodes |
|---|---|
| Target Compound Data | Indanorex 25 mg three times daily; comparable reduction in episodes to metformin (no statistically significant difference reported) |
| Comparator Or Baseline | Metformin 500 mg three times daily |
| Quantified Difference | No significant difference observed between treatments; both produced clinical improvement in reactive hypoglycemia |
| Conditions | 19 patients with idiopathic reactive hypoglycemia; 3-month treatment duration; crossover study design; 1979 clinical trial |
Why This Matters
This clinical evidence establishes a unique therapeutic anchor for Dietor that differentiates it from other stimulant-class appetite suppressants, as its antihypoglycemic activity in reactive hypoglycemia is not a class-wide property shared by amphetamine-derived anorectics.
- [1] Anonymous. Comparative effects of metformin and indanorex in the treatment of reactive hypoglycemia. International Journal of Clinical Pharmacology and Biopharmacy, 1979, 17(2):76–81. PMID: 422305. View Source
